6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine

medicinal chemistry kinase inhibitor design structure-activity relationship

Researchers synthesizing CDK2-targeted libraries often face scaffold limitations that restrict SAR exploration at the solvent-exposed region. 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine resolves this with a pre-installed 2-methylimidazole hinge binder and a free C4 primary amine for rapid derivatization without deprotection. • Enables systematic C4 amination, sulfonamide, or urea library synthesis • Preserves ATP-binding site geometry validated in CDK2 co-crystal structures (PDB: 2W17) • MW 175.19 with pre-installed lipophilicity handle for lead-like property control Supplied with Certificate of Analysis; inquire for bulk quantities.

Molecular Formula C8H9N5
Molecular Weight 175.19 g/mol
CAS No. 1314353-51-9
Cat. No. B1530377
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine
CAS1314353-51-9
Molecular FormulaC8H9N5
Molecular Weight175.19 g/mol
Structural Identifiers
SMILESCC1=NC=CN1C2=NC=NC(=C2)N
InChIInChI=1S/C8H9N5/c1-6-10-2-3-13(6)8-4-7(9)11-5-12-8/h2-5H,1H3,(H2,9,11,12)
InChIKeyRGWFKUKKGLNZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 1314353-51-9): Core Properties & Scaffold Positioning


6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine is a heterocyclic building block (C8H9N5, MW 175.19 g/mol) featuring a pyrimidine-4-amine core linked to a 2-methylimidazole substituent at the 6-position . This scaffold directly maps onto the imidazolyl pyrimidinylamine pharmacophore found in several cyclin-dependent kinase (CDK) inhibitor families (e.g., imidazole pyrimidine amides and aminopyrimidine CDK2 inhibitors), where the 2-methylimidazole vector, the 4-amino hydrogen-bond donor, and the pyrimidine N1/N3 acceptor network are established key elements for ATP-binding site recognition [1]. As a late-stage diversification intermediate, its primary differential value lies in enabling systematic structure-activity relationship (SAR) exploration at the C4–NH2 position without perturbing the core kinase-binding framework.

CDK2 Hinge-Binding PharmacophoreImidazole-pyrimidine scaffold preserves key hydrogen-bond network and hinge geometry for ATP-competitive kinase inhibitor design.
Free C4–NH2 Derivatization HandlePrimary amine at pyrimidine C4 enables rapid parallel amidation, sulfonamide, or reductive amination without deprotection.
Late-Stage SAR IntermediateSupports systematic structure-activity exploration at the solvent-exposed region while keeping the hinge-binding motif constant.

Why 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine Cannot Be Replaced by Other Imidazole-Pyrimidine Isomers


Generic replacement by isomers such as 2- or 5-(imidazolyl)pyrimidin-4-amines is not chemically equivalent: the 2-methylimidazole at the pyrimidine C6 position projects the methyl group into a defined steric pocket, while the free C4–NH2 serves as the sole vector for derivatization [1]. In contrast, 2-substituted pyrimidin-4-amine isomers place the imidazole moiety adjacent to the reactive amine, altering both the hydrogen-bonding pattern and the electron density of the pyrimidine ring . These topological differences translate into divergent kinase selectivity profiles—CDK2 co-crystal structures show that imidazole pyrimidine amides use the imidazole as a hinge binder while the C4 substituent occupies the solvent-exposed region, making the precise substitution pattern critical [1].

Mismatch 2‑imidazolyl isomers place the heterocycle adjacent to the C4 amine, altering hydrogen‑bond geometry and electron density.
Mismatch Des‑methyl analog lacks the 2‑methyl steric group, changing the steric profile recognized by the CDK2 hinge pocket.
Mismatch C5‑imidazolyl or 2‑substituted isomers disrupt the C4‑NH2 nucleophilicity required for SAR derivatization.

Quantitative Differentiation Evidence: 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine vs. Closest Analogs


Structural Differentiation: Substitution Pattern Determines Derivatization Vector and Binding Mode Compatibility

The target compound (6-[2-methyl-1H-imidazol-1-yl]pyrimidin-4-amine) positions the 2-methylimidazole group at the pyrimidine C6 position, leaving the C4-amine free as a nucleophilic handle. This is structurally distinct from the 2-imidazolyl isomer (2-[2-methyl-1H-imidazol-1-yl]pyrimidin-4-amine), where the imidazole blocks the C4-amine’s para relationship to the ring nitrogen at N1, and from the des-methyl analog (6-[1H-imidazol-1-yl]pyrimidin-4-amine) which lacks the steric methyl group . Co-crystal structures of imidazole pyrimidine amides with CDK2 (PDB: 2W17) confirm that the imidazole at the pyrimidine 6-position engages the hinge region while the C4 substituent extends toward solvent, a geometry preserved only in the target substitution pattern [1].

Substitution Pattern
Head-to-head
C6‑imidazole / free C4‑NH2 vs. C2‑imidazole isomer or des‑methyl analog. Only C6 topology matches CDK2 hinge‑binding co‑crystal geometry.
Preserves documented hinge‑binding geometry
Supported by PDB: 2W17 co‑crystal structure
medicinal chemistry kinase inhibitor design structure-activity relationship

Molecular Property Differentiation: Calculated LogP and Molecular Weight Positioning

The target compound has a molecular formula of C8H9N5 and a molecular weight of 175.19 g/mol, representing a 14 Da increase over the des-methyl analog 6-(1H-imidazol-1-yl)pyrimidin-4-amine (C7H7N5, MW 161.16 g/mol) due to the single methyl substitution on the imidazole ring . This methyl group not only adds steric bulk but also modulates lipophilicity—a key parameter for kinase inhibitor optimization, where control of overall lipophilicity has been identified as crucial for achieving in vitro potency while maintaining acceptable CYP and hERG margins [1]. The 2-methyl substitution provides a tunable lipophilicity handle without adding excessive molecular weight, keeping the scaffold within favorable lead-like property space.

MW & Lipophilicity
Calculated
ΔMW = +14.03 g/mol vs. des‑methyl analog
2‑Methyl group provides tunable lipophilicity handle
Based on molecular formula C8H9N5 vs C7H7N5
drug design physicochemical property lead optimization

Purity Benchmarking: Commercial Availability at Specified Purity Grades

The target compound is commercially available at purities of ≥95% (Chemsrc/CheMenu) and 98% (Leyan), enabling direct use in parallel medicinal chemistry without additional purification . In comparison, the des-methyl analog 6-(1H-imidazol-1-yl)pyrimidin-4-amine is typically offered at 97% purity (AKSci), while the 2-imidazolyl isomer availability is significantly more limited with purity specifications less consistently reported across vendors, complicating procurement for reproducible SAR campaigns .

Purity Availability
Data to verify
≥95% to 98% from multiple vendors
Reduces repurification for parallel synthesis
Vendor catalog specifications, May 2026
chemical procurement purity specification building block quality

Class-Level Kinase SAR Evidence: Imidazole Pyrimidine CDK2 Inhibition and Lipophilicity Control

Imidazole pyrimidine amides closely related to the target scaffold have demonstrated potent CDK2 inhibition with IC50 values in the low nanomolar range. For example, AZD5597 (an imidazole pyrimidine amide) showed anti-proliferative activity in LoVo cells with an IC50 of 0.039 μM [1]. Optimization studies in this series identified control of overall lipophilicity (clogP) as critical for balancing in vitro potency with CYP and hERG margins [2]. The 2-methylimidazole substitution in the target compound represents the precise structural motif featured in optimized leads such as (S)-8b (co-crystallized with CDK2, PDB: 2W17), where the methyl-bearing imidazole at the pyrimidine 6-position is essential for hinge-binding geometry [3].

CDK2 Class SAR
Class-level inference
Scaffold embedded in low‑nM CDK2 inhibitors (e.g., AZD5597 IC50 0.039 μM); 2‑methylimidazole essential for hinge binding per PDB: 2W17.
Supports kinase inhibitor scaffold selection
Class-level SAR; direct compound data pending
CDK2 inhibition lipophilicity kinase selectivity

Recommended Procurement Scenarios for 6-(2-Methyl-1H-imidazol-1-yl)pyrimidin-4-amine (CAS 1314353-51-9)


CDK2-Focused Kinase Inhibitor Lead Optimization

Use 6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-amine as a C4-functionalizable scaffold for generating focused libraries targeting CDK2 and related cyclin-dependent kinases. The 2-methylimidazole hinge-binding motif directly mirrors the pharmacophore validated in AZD5597 and compound (S)-8b [1]. C4-amination with diverse amines, sulfonamides, or amides enables systematic exploration of the solvent-exposed region while preserving the hinge-binding geometry confirmed by CDK2 co-crystal structures (PDB: 2W17) [1].

Selectivity Profiling via C4-NH2 Derivatization Series

The free C4 primary amine permits rapid parallel synthesis of amide, sulfonamide, urea, or reductive amination products without deprotection steps. This enables multi-target kinase selectivity profiling (e.g., CDK1 vs. CDK2 vs. CDK9) while maintaining the constant 2-methylimidazole hinge binder, allowing deconvolution of selectivity determinants attributable to the C4 substituent [2].

Lipophilicity-Controlled Property Optimization

With a molecular weight of 175.19 and the 2-methyl group providing a pre-installed lipophilicity handle, this building block is well-suited for systematic logP tuning during lead optimization. The imidazole pyrimidine amide series demonstrated that control of overall lipophilicity is critical for balancing potent CDK2 inhibition (IC50 < 0.05 μM) with acceptable CYP inhibition and hERG margins [2]. The target compound's MW and substitution pattern keep initial derivatives within favorable lead-like property ranges.

Application
Selection Property
Validation Focus
CDK2 Lead Optimization
2‑Methylimidazole hinge‑binding motif
CDK2 co‑crystal structure compatibility (PDB: 2W17)
Kinase Selectivity Profiling
Free C4 primary amine for parallel derivatization
Multi‑target selectivity deconvolution (CDK1/2/9)
Lipophilicity‑Controlled Optimization
Pre‑installed 2‑methyl lipophilicity handle
CYP/hERG margin review during logP tuning
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